Methyl 1-methoxy-2-naphthoate
Overview
Description
Methyl 1-methoxy-2-naphthoate is an aromatic ester with the molecular formula C13H12O3. It is known for its role as a precursor in the synthesis of various naphthopyran derivatives, which are compounds of interest in organic chemistry due to their unique structural and functional properties .
Mechanism of Action
Target of Action
Methyl 1-methoxy-2-naphthoate is an aromatic ester The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that in the presence of methanol and uv radiation, this compound can afford methanol adducts . This suggests that it may interact with its targets through a photochemical reaction.
Biochemical Pathways
It’s known that this compound can be used to synthesize a precursor required for the preparation of a naphthopyran derivative . Naphthopyrans are a class of compounds known to exhibit various biological activities, suggesting that this compound may indirectly influence several biochemical pathways.
Result of Action
Its ability to form methanol adducts in the presence of uv radiation suggests that it may induce molecular changes under specific conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, UV radiation is known to facilitate its interaction with methanol . This suggests that light exposure could be a critical environmental factor for this compound.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of biochemical reactions
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-methoxy-2-naphthoate can be synthesized through the esterification of 1-methoxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and controlled reaction environments ensures the consistent production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthols
Substitution: Halogenated naphthalene derivatives
Scientific Research Applications
Methyl 1-methoxy-2-naphthoate has diverse applications in scientific research:
Comparison with Similar Compounds
- Methyl 2-methoxy-1-naphthoate
- Methyl 1-hydroxy-2-naphthoate
- Methyl 3-methoxy-2-naphthoate
Comparison: Methyl 1-methoxy-2-naphthoate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and the types of derivatives it can form. Compared to methyl 2-methoxy-1-naphthoate, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
methyl 1-methoxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(14)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYRLYKWULPUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405100 | |
Record name | Methyl 1-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6039-59-4 | |
Record name | Methyl 1-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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